Boc-3-aminothiophene-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXIGPOUDYLWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373527 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101537-64-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-aminothiophene-2-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-3-aminothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles such as amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
Organic Synthesis
Boc-3-aminothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules, facilitating the development of novel compounds with potential applications across multiple fields such as pharmaceuticals and materials science .
Pharmaceutical Development
This compound is particularly valuable in pharmaceutical research. It acts as an intermediate in the synthesis of various drug candidates, especially those targeting neurological disorders . Its unique structural features allow for modifications that can enhance biological activity or specificity towards certain molecular targets.
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. This research provides insights that could lead to breakthroughs in understanding complex biological systems and developing new therapeutic strategies .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of specialized materials such as polymers and coatings. These materials can exhibit enhanced performance characteristics due to the incorporation of thiophene derivatives .
Agricultural Chemistry
Emerging research explores the use of this compound in agricultural chemistry, particularly in developing environmentally friendly agrochemicals. Its potential role in pest control solutions highlights its versatility beyond traditional chemical applications .
Case Study 1: Drug Development
A study published in Bioorganic & Medicinal Chemistry highlighted the use of this compound as an intermediate for synthesizing novel compounds aimed at treating neurological disorders. The research demonstrated that derivatives of this compound exhibited promising activity against specific targets involved in neurodegenerative diseases.
Case Study 2: Enzyme Interaction Studies
Research conducted at a leading biochemistry laboratory utilized this compound to explore its interactions with various enzymes involved in metabolic pathways. The findings suggested that modifications to the compound could enhance its efficacy as an enzyme inhibitor, potentially leading to new therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-3-aminothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can vary widely depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Boc-3-aminothiophene-2-carboxamide (PI-22486)
- Molecular formula : C₁₀H₁₄N₂O₃S
- Molecular weight : 242.29 g/mol .
- Key difference : Replacement of the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group.
- Implications: Reduced acidity compared to the carboxylic acid derivative. Applications: Intermediate in kinase inhibitor synthesis .
Thiophene-2-carboxylic Acid (1-(Benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-amide (R488143)
- Molecular formula : C₁₅H₁₅Cl₃N₂OS
- Key features: Trichloroethyl and benzyl-methyl-amino substituents .
- Implications :
- Increased steric bulk alters reactivity in nucleophilic substitutions.
- Chlorine atoms may enhance lipophilicity, affecting membrane permeability in drug candidates.
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid
- Molecular formula: C₁₃H₂₁NO₄
- Molecular weight : 255.31 g/mol .
- Key difference : Bicyclic scaffold replaces the thiophene ring.
- Implications :
Physicochemical Properties Comparison
Biological Activity
Boc-3-aminothiophene-2-carboxylic acid (Boc-3-ATC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, synthesis, and applications of Boc-3-ATC, supported by case studies and research findings.
Boc-3-ATC has the molecular formula and a molecular weight of approximately 243.28 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylic acid functional group, with a tert-butyloxycarbonyl (Boc) protecting group enhancing its stability and reactivity in various chemical reactions.
Biological Activities
Research indicates that Boc-3-ATC exhibits several biological activities, particularly as a scaffold for developing pharmaceutical agents. Compounds containing thiophene rings are known for their diverse biological properties, including:
- Antimicrobial Activity : Thiophene derivatives have shown promise against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that aminothiophenes can modulate inflammatory pathways.
- Anticancer Properties : Certain derivatives have been identified to inhibit cancer cell proliferation.
The mechanism of action for Boc-3-ATC involves interaction with specific biological targets, such as enzymes or receptors implicated in disease pathways. Preliminary studies suggest that derivatives may influence signaling pathways relevant to cancer and inflammation, making them potential candidates for therapeutic development .
Synthesis and Derivatives
Boc-3-ATC can be synthesized through several methods, often involving di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine in organic solvents such as dichloromethane (DCM). The synthesis typically includes:
- Protection of the amino group.
- Carboxylation of the thiophene ring.
- Purification through recrystallization or chromatography.
The versatility of Boc-3-ATC allows it to serve as a precursor for various biologically active compounds.
Study on Antiangiogenic Properties
A notable study evaluated 60 new analogues based on 3-aminothiophene-2-carboxylic acid, which resulted in the identification of six novel molecules with antiangiogenic properties. These compounds were tested using a zebrafish model to quantify their activity, demonstrating significant inhibition of blood vessel formation in tumor models .
Analgesic Activity Evaluation
Another study focused on the analgesic activity of derivatives related to thiophene compounds. Using the "hot plate" method on mice, some derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole. This suggests potential applications in pain management therapies .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of Boc-3-ATC compared to similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Amino group, carboxylic acid, thiophene ring | Potential scaffold for drug development |
| 3-Aminothiophene | Amino group and thiophene | Known for antimicrobial properties |
| 2-Carboxythiophene | Carboxylic acid at position 2 | Exhibits different reactivity patterns |
| Boc-Protected 4-Amino-Thiophenol | Amino group and phenolic structure | Potential antioxidant activity |
The unique combination of functional groups in Boc-3-ATC enhances its reactivity and biological potential compared to these related compounds .
Q & A
Q. What statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?
- Approach : Apply ANOVA to compare yields/purity across batches. Investigate outliers via residual analysis to identify contamination or procedural errors .
Application in Drug Discovery
Q. How is this compound utilized in peptide-mimetic drug design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
